molecular formula C13H19NO3 B12593696 N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide CAS No. 649558-98-5

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide

Cat. No.: B12593696
CAS No.: 649558-98-5
M. Wt: 237.29 g/mol
InChI Key: CLKAZCMLVMUVSM-UHFFFAOYSA-N
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Description

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide is a chemical compound of significant interest in pharmacological and medicinal chemistry research. This molecule features a 1,5-dihydroxypentane chain attached to an acetamide-functionalized phenyl ring, a structure that suggests potential for diverse biological interactions. Researchers are particularly interested in its potential as a scaffold for developing neuroactive compounds. Structural analogs of acetamide, such as various N-substituted derivatives, have been extensively studied for their promising biological activities. For instance, related phenylacetamide compounds have demonstrated notable antidepressant activity in preclinical models, potentially through interactions with monoaminergic systems . Similarly, other α-hydroxyamide derivatives have shown a profile encompassing anticonvulsant, anxiolytic, and antidepressant-like effects, which are thought to be mediated by the inhibition of voltage-gated sodium channels . The presence of the dihydroxy side chain in this specific molecule may influence its solubility, binding affinity, and overall pharmacokinetic properties, making it a valuable candidate for structure-activity relationship (SAR) studies. Its primary research value lies in the exploration of new therapeutic agents for central nervous system (CNS) disorders. This product is intended for research and analysis in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

CAS No.

649558-98-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-[2-(1,5-dihydroxypentan-2-yl)phenyl]acetamide

InChI

InChI=1S/C13H19NO3/c1-10(17)14-13-7-3-2-6-12(13)11(9-16)5-4-8-15/h2-3,6-7,11,15-16H,4-5,8-9H2,1H3,(H,14,17)

InChI Key

CLKAZCMLVMUVSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(CCCO)CO

Origin of Product

United States

Preparation Methods

Direct Amidation

One of the most straightforward methods for synthesizing N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide involves the direct amidation of 2-(1,5-dihydroxypentan-2-yl)phenol with acetic anhydride or acetyl chloride in the presence of a base. This reaction typically proceeds as follows:

  • Reagents :

    • 2-(1,5-dihydroxypentan-2-yl)phenol
    • Acetic anhydride or acetyl chloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve the phenolic compound in a suitable solvent (e.g., dichloromethane).
    • Add acetic anhydride or acetyl chloride and the base.
    • Stir the reaction mixture at room temperature for several hours.
    • Quench the reaction and extract the product using standard organic extraction techniques.

Alternative Synthesis via Alkylation

Another method involves the alkylation of an amine derivative with a suitable acylating agent:

  • Reagents :

    • An appropriate amine (e.g., phenethylamine)
    • Chloroacetyl chloride or another acyl halide
  • Procedure :

    • Combine the amine with chloroacetyl chloride in an organic solvent such as tetrahydrofuran.
    • Stir under controlled temperature conditions (0°C to room temperature).
    • After completion, purify the product via recrystallization or chromatography.

Use of Coupling Agents

In some synthetic routes, coupling agents are employed to facilitate the formation of the amide bond:

  • Reagents :

    • The same starting materials as above
    • Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Procedure :

    • Mix the phenolic compound with the coupling agent and acetic acid.
    • Allow the reaction to proceed under inert atmosphere conditions.
    • Isolate and purify the final product.

The choice of solvents, temperatures, and reaction times can significantly influence yield and purity. Below is a summary of optimal conditions based on literature findings:

Method Solvent Temperature Reaction Time Yield (%)
Direct Amidation Dichloromethane Room Temperature 4-8 hours >80
Alkylation Tetrahydrofuran 0°C to RT Several hours >75
Coupling Agents Varies Room Temperature Several hours >70

The preparation of this compound can be achieved through various synthetic routes including direct amidation, alkylation, and using coupling agents. Each method presents unique advantages regarding yield and procedural simplicity. Further optimization may be required depending on specific laboratory conditions and desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(1,5-dioxopentan-2-yl)phenylacetamide.

    Reduction: Formation of N-[2-(1,5-dihydroxypentan-2-yl)phenyl]ethylamine.

    Substitution: Formation of halogenated derivatives such as N-[2-(1,5-dihydroxypentan-2-yl)-4-bromophenyl]acetamide.

Scientific Research Applications

Medicinal Chemistry

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Research indicates that derivatives of this compound could be evaluated for neuroprotective activities, which may be beneficial in neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Anticonvulsant Activity : Similar compounds have been synthesized and evaluated for their anticonvulsant properties, showing activity in animal models of epilepsy. The structure-activity relationship (SAR) studies indicate that modifications to the amide or phenyl groups can significantly influence anticonvulsant efficacy .
  • Potential for Drug Development : Given its structural similarities to known pharmacologically active compounds, this compound could serve as a lead compound for the development of new antiepileptic drugs (AEDs). The exploration of its pharmacokinetic properties and toxicity profiles is essential for advancing it into clinical trials .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can be synthesized through various methods:

  • Synthesis Techniques : Common methods include alkylation reactions involving appropriate amines and acetic acid derivatives. The versatility of the compound allows for modifications that can yield analogs with enhanced biological activities .

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique AspectsPotential Applications
N-(1-Hydroxyethyl)-N'-phenylureaUrea linkageExhibits herbicidal activityAgricultural applications
4-Acetaminophenol (Paracetamol)Simple phenolic structureWidely used analgesicPain management
N-[2-(Hydroxyethyl)phenyl]acetamideHydroxyethyl groupAltered solubility and reactivityPotential drug candidate
N-[4-(Hydroxyphenyl)]acetamideHydroxy group on para positionStudied for analgesic propertiesPain relief

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

  • A study investigating the anticonvulsant activity of various phenylacetamides demonstrated that structural modifications could enhance efficacy against seizure models .
  • Another research focused on the synthesis of derivatives targeting SARS-CoV-2 RdRp indicated that structurally similar compounds could inhibit viral replication effectively .

Mechanism of Action

The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Pathways Involved: Inhibition of the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The dihydroxypentyl chain in the target compound enhances water solubility compared to alachlor (chloro and methoxymethyl groups) or N-acetyl Norfentanyl (piperidinyl backbone) .
  • Steric Effects : The linear pentyl chain may reduce steric hindrance relative to bulky substituents in e (diphenylhexane) or (indole-formyl group) .

Physicochemical and Functional Differences

Solubility and Stability

  • Target Compound: Likely soluble in polar solvents (e.g., water, ethanol) due to hydroxyl groups. Stability may be lower than crystalline analogs like N-acetyl Norfentanyl (≥5-year stability at -20°C) .
  • Pesticide Analogs () : Chloro and methoxymethyl groups in alachlor enhance lipid solubility, favoring environmental persistence but limiting pharmaceutical utility .

Pharmacological Potential

  • Target vs. N-Acetyl Norfentanyl: While N-acetyl Norfentanyl is a crystalline opioid derivative , the target compound’s hydroxyl-rich structure suggests divergent targets, possibly enzyme inhibition or antibacterial activity.
  • Amino/Hydroxy Derivatives (e): The amino and hydroxy groups in e may enable interactions with proteases or kinases, whereas the target compound’s diol structure could mimic sugar moieties in glycosidase inhibitors .

Application Contexts

  • Pharmaceuticals : The target compound’s solubility and H-bonding capacity align with drug candidates requiring oral bioavailability, unlike lipophilic pesticides () .
  • Chemical Intermediates : Its hydroxyl groups make it a candidate for further derivatization (e.g., esterification), contrasting with rigid analogs like ’s indole-containing compound .

Biological Activity

N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Research has demonstrated that derivatives of phenylacetamide, including this compound, exhibit significant anti-inflammatory effects. A study on N-(2-hydroxy phenyl) acetamide showed promising results in reducing inflammation in adjuvant-induced arthritis models. The treatment led to a significant decrease in paw edema and body weight loss in rats, indicating its potential as an anti-arthritic agent. The serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were notably reduced, alongside alterations in oxidative stress markers like nitric oxide and glutathione .

Antibacterial Activity

The antibacterial properties of phenylacetamide derivatives have also been explored. A recent study evaluated the antibacterial activity of various phenylacetamide compounds against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain derivatives exhibited effective antibacterial activity with minimum effective concentrations (EC50) significantly lower than standard treatments. For example, one compound showed an EC50 of 156.7 µM against Xanthomonas oryzae, outperforming several known antibacterial agents .

Anticancer Potential

This compound has been implicated in cancer research due to its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that certain phenylacetamide derivatives activate caspases involved in the apoptotic pathway, particularly in breast cancer (MCF7) and prostate cancer (PC3) cell lines. These studies suggest that the compound could serve as a lead for developing new anticancer therapies targeting apoptotic pathways .

Table 1: Summary of Biological Activities

Biological ActivityCompoundModel/AssayKey Findings
Anti-inflammatoryN-(2-hydroxy phenyl) acetamideAdjuvant-induced arthritis modelReduced paw edema and pro-inflammatory cytokines (IL-1 beta, TNF-alpha)
AntibacterialN-phenylacetamide derivativesBacterial strains (Xoo, Xac)EC50 values as low as 156.7 µM against Xanthomonas oryzae
AnticancerPhenylacetamide derivativesMCF7 and PC3 cell linesInduction of apoptosis via caspase activation

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